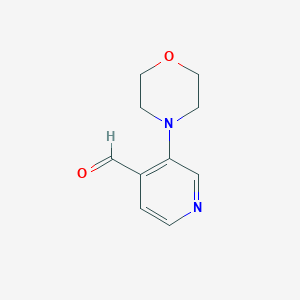

3-Morpholinoisonicotinaldehyde

Description

3-Morpholinoisonicotinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with a morpholino group at the 3-position and an aldehyde group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups, which enable diverse reactivity in synthetic pathways. The aldehyde group serves as an electrophilic site for nucleophilic additions or condensations, while the morpholine moiety enhances solubility and modulates electronic properties .

Properties

IUPAC Name |

3-morpholin-4-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-9-1-2-11-7-10(9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWTYVDQSBOYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Morpholinoisonicotinaldehyde can be synthesized through a multi-step process involving the reaction of isonicotinaldehyde with morpholine. One common method involves the condensation of isonicotinaldehyde with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Catalysts and solvents used in the synthesis are selected to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Morpholinoisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 3-Morpholinoisonicotinic acid.

Reduction: 3-Morpholinoisonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Morpholinoisonicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Morpholinoisonicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

2-Morpholinoisonicotinaldehyde

- Structural Difference: The morpholino group is at the 2-position of the pyridine ring instead of the 3-position.

- Physical Properties :

- Reactivity: The positional isomerism alters steric and electronic effects.

- Applications : Used in synthesizing intermediates for polyimides and pharmaceuticals, but its higher cost (JPY 53,500/g) compared to other analogues may limit industrial use .

3-(Morpholinomethyl)indole

- Structural Difference: A morpholinomethyl group is attached to the 3-position of an indole ring instead of a pyridine ring.

- Physical Properties :

- Reactivity: The indole core provides aromaticity and hydrogen-bonding capability, while the morpholine group enhances solubility. Unlike the aldehyde in 3-Morpholinoisonicotinaldehyde, this compound lacks an electrophilic site, making it less reactive in condensation reactions.

- Applications : Primarily used in drug discovery, particularly for serotonin receptor modulation .

2-(3-Morpholinopropylamino)isonicotinonitrile

- Structural Difference: Contains a nitrile group and a 3-morpholinopropylamino side chain on the pyridine ring.

- Physical Properties: Molecular Formula: C₁₃H₁₈N₄O Molecular Weight: 246.15 g/mol Hydrogen Bond Acceptors: 5 (vs. 3 in this compound) .

- Applications : Investigated as a kinase inhibitor precursor due to its hydrogen-bonding capacity .

2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide

- Structural Difference: Features a chlorophenoxy group and an acetamide moiety linked to the morpholine ring.

- Physical Properties :

- Reactivity: The chloro group enhances electrophilicity, and the acetamide provides hydrogen-bonding sites. Unlike this compound, this compound lacks an aromatic aldehyde, reducing its utility in Schiff base formation.

- Applications: Explored in antimicrobial agent development due to the chlorophenoxy group’s bioactivity .

Key Research Findings

- Positional Isomerism Impact: The 2- vs. 3-substitution of morpholino groups significantly affects reactivity. For example, 2-Morpholinoisonicotinaldehyde’s lower steric hindrance may enhance its utility in polymer synthesis compared to the 3-isomer .

- Functional Group Diversity: Compounds with nitriles or chlorophenoxy groups (e.g., 2-(3-Morpholinopropylamino)isonicotinonitrile) exhibit broader bioactivity but require more complex synthetic routes .

- Cost Considerations: 2-Morpholinoisonicotinaldehyde’s high cost (JPY 53,500/g) may drive preference for cheaper analogues in industrial applications .

Biological Activity

3-Morpholinoisonicotinaldehyde is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its morpholino group attached to an isonicotinic aldehyde structure. This unique configuration contributes to its biological properties. The molecular formula is typically represented as CHNO, with a molecular weight of approximately 192.23 g/mol.

Research indicates that this compound exhibits various biological activities, primarily through the modulation of specific cellular pathways. Notably, it has been studied for its effects on:

- Antimicrobial Activity : Exhibiting inhibitory effects against Mycobacterium tuberculosis, which is crucial given the rise of multidrug-resistant strains.

- Cytotoxic Effects : Demonstrating selective cytotoxicity towards cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study conducted on morpholino-thiophene derivatives, which include this compound, demonstrated significant activity against M. tuberculosis. The compound was evaluated for its minimum inhibitory concentration (MIC), revealing values around 0.72 μM for active strains, highlighting its potential as a lead compound in antitubercular drug development .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on the cytotoxic properties of morpholino derivatives, this compound was found to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The study reported IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : The compound shows favorable solubility characteristics, which may enhance oral bioavailability.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism with moderate clearance rates.

- Toxicology : Preliminary toxicity assessments indicate a high safety margin with no significant cytotoxic effects on normal cell lines at therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.